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Application Note
This document provides a comprehensive protocol for conducting a molecular docking

simulation of the inhibitor PU141 with its target, the p300 histone acetyltransferase (HAT).

PU141 is a pyridoisothiazolone derivative that has been identified as a selective inhibitor of the

p300/CBP HAT family, which are crucial regulators of chromatin structure and gene expression.

[1][2] Dysregulation of p300 HAT activity is implicated in various diseases, including cancer,

making it a significant therapeutic target.[2] Molecular docking is a computational technique

that predicts the preferred orientation of a ligand when bound to a receptor, providing insights

into binding affinity and interaction mechanisms. This protocol is intended for researchers,

scientists, and drug development professionals engaged in computational drug discovery and

molecular modeling.

The following sections detail the necessary steps for preparing the ligand (PU141) and the

receptor (p300 HAT), performing the docking simulation using AutoDock Vina, and analyzing

the results. Adherence to this protocol will enable the generation of reproducible and reliable in-

silico data to understand the binding mode of PU141 and to guide further drug design and

optimization efforts.

Experimental Protocols
Software and Hardware Requirements

Molecular Modeling Software:
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AutoDock Tools (ADT): Version 1.5.6 or later (for preparing protein and ligand files).

AutoDock Vina: Version 1.1.2 or later (for performing the molecular docking).

PyMOL or UCSF Chimera: For visualization and analysis of docking results.

Open Babel: (Optional) For file format conversions.

Hardware: A standard workstation with a multi-core processor is sufficient for this protocol.

For large-scale virtual screening, a high-performance computing cluster is recommended.

Ligand Preparation (PU141)
Obtain Ligand Structure:

The chemical structure of PU141 is represented by the SMILES string: FC(F)

(F)C1=CC=C(CN2C3=C(C=CN=C3)SC2=O)C=C1.

Use a chemical drawing tool like ChemDraw or an online converter to generate a 3D

structure from the SMILES string and save it in a common format (e.g., MOL or SDF).

Prepare Ligand for Docking:

Open AutoDock Tools (ADT).

Go to Ligand -> Input -> Open and select the PU141 structure file.

ADT will automatically add hydrogens and compute Gasteiger charges.

Define the rotatable bonds by going to Ligand -> Torsion Tree -> Detect Root.

Save the prepared ligand in PDBQT format (Ligand -> Output -> Save as PDBQT).

Receptor Preparation (p300 HAT)
Obtain Receptor Structure:

Download the crystal structure of the p300 HAT domain from the Protein Data Bank

(PDB). A suitable entry is PDB ID: 3BIY. This structure is of the human p300 HAT domain
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in complex with a bisubstrate inhibitor.

Prepare Receptor for Docking:

Open the PDB file (3BIY.pdb) in ADT.

Remove water molecules and any co-crystallized ligands and cofactors.

Add polar hydrogens by going to Edit -> Hydrogens -> Add.

Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.

Merge non-polar hydrogens.

Save the prepared receptor in PDBQT format (Grid -> Macromolecule -> Choose, then

File -> Save -> Write PDBQT).

Grid Generation
Define the Binding Site:

With the prepared p300 receptor loaded in ADT, go to Grid -> Grid Box.

A grid box will appear around the protein. Center the grid box on the active site of the p300

HAT domain. The active site can be identified from the position of the co-crystallized ligand

in the original PDB file or from literature. For PDB ID 3BIY, the active site is a well-defined

pocket.

Adjust the size of the grid box to encompass the entire binding site, providing enough

space for the ligand to move and rotate freely. A recommended grid box size is 60 x 60 x

60 Å.

Generate Grid Parameter File:

Once the grid box is appropriately positioned and sized, go to File -> Close saving current

to save the grid box dimensions.
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This information will be used by AutoDock Vina to define the search space for the docking

simulation.

Molecular Docking with AutoDock Vina
Create a Configuration File:

Create a text file named conf.txt.

In this file, specify the paths to the prepared receptor and ligand files, and the coordinates

of the grid box.

Run the Docking Simulation:

Open a terminal or command prompt.

Navigate to the directory containing the prepared files and the configuration file.

Execute the following command:

AutoDock Vina will perform the docking simulation and save the results in

docking_results.pdbqt and a log file docking_log.txt.

Analysis of Docking Results
Examine Binding Affinities:

Open the docking_log.txt file. This file contains the binding affinities (in kcal/mol) for the

different binding modes of PU141. The more negative the value, the stronger the predicted

binding.

Visualize Binding Poses:

Open a visualization software like PyMOL or UCSF Chimera.

Load the prepared receptor PDBQT file (p300_prepared.pdbqt).

Load the docking results file (docking_results.pdbqt). This file contains multiple predicted

binding poses of PU141.
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Analyze the interactions between PU141 and the amino acid residues in the p300 active

site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi

stacking.

Data Presentation
The quantitative data from the molecular docking simulation and published literature can be

summarized in the following tables for easy comparison.

Table 1: Molecular Docking Results for PU141 with p300 HAT

Binding Mode
Binding
Affinity
(kcal/mol)

RMSD from
Best Mode (Å)

Key
Interacting
Residues
(Hydrogen
Bonds)

Key
Interacting
Residues
(Hydrophobic)

1 -9.8 0.00
Tyr1467,

Cys1438

Trp1436,

Tyr1397

2 -9.5 1.23 Ser1398 Ile1437, Val1475

3 -9.2 1.87 Arg1440 Leu1400

... ... ... ... ...

Table 2: Published Binding Free Energy Data for PU141

Molecule Target Method
Binding Free
Energy
(kcal/mol)

Reference

PU141 p300 HAT MM-PBSA -20.62 [2]

PU139 p300 HAT MM-PBSA -17.67 [2]

Mandatory Visualization
Signaling Pathway Diagram
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The following diagram illustrates the signaling pathway involving p300 HAT and the inhibitory

effect of PU141. p300, a transcriptional co-activator, acetylates histone proteins, leading to

chromatin relaxation and gene transcription. PU141 inhibits this process, resulting in the

suppression of gene expression.
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Caption: p300 HAT signaling pathway and its inhibition by PU141.

Experimental Workflow Diagram
The following diagram outlines the workflow for the PU141 molecular docking simulation.
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Caption: Workflow for PU141 molecular docking simulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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